An In-depth Technical Guide to 1-[2-(4-Bromophenoxy)ethyl]imidazole (CAS 250600-43-2)
An In-depth Technical Guide to 1-[2-(4-Bromophenoxy)ethyl]imidazole (CAS 250600-43-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[2-(4-Bromophenoxy)ethyl]imidazole, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document consolidates information on its synthesis, characterization, and potential biological activities by drawing parallels with closely related analogues and established chemical principles. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and explore the therapeutic potential of this and similar phenoxyethyl imidazole derivatives. The imidazole scaffold is a crucial component in numerous pharmacologically active agents, exhibiting a wide range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a 4-bromophenoxyethyl moiety introduces specific physicochemical characteristics that may modulate its biological profile, making it a target for further investigation.
Introduction to the Imidazole Core in Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This fundamental structure is a constituent of several vital biomolecules, including the amino acid histidine and the neurotransmitter histamine. In medicinal chemistry, the imidazole nucleus is a privileged scaffold due to its ability to engage in various biological interactions, such as hydrogen bonding and metal coordination, and its favorable pharmacokinetic properties.[3] The versatility of the imidazole ring has led to its incorporation into a wide array of approved drugs with diverse therapeutic applications, including antifungal agents (e.g., ketoconazole, miconazole), anti-ulcer drugs, and anticancer agents.[4]
The subject of this guide, 1-[2-(4-Bromophenoxy)ethyl]imidazole, combines this privileged imidazole core with a 4-bromophenoxyethyl side chain. This addition is significant as phenoxyethyl motifs are also found in various biologically active compounds, and the bromine atom can serve as a handle for further synthetic modifications or influence activity through halogen bonding.
Synthesis and Mechanism
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]imidazole is most logically approached via a two-step process: the synthesis of the key intermediate, 1-bromo-2-(4-bromophenoxy)ethane, followed by the N-alkylation of imidazole.
Step 1: Synthesis of 1-bromo-2-(4-bromophenoxy)ethane (Williamson Ether Synthesis)
The first step involves the synthesis of the alkylating agent via a Williamson ether synthesis. This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).
Causality of Experimental Choices:
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Base: A moderately strong base like potassium carbonate (K₂CO₃) is chosen to deprotonate the weakly acidic 4-bromophenol. It is effective, inexpensive, and easier to handle than stronger bases like sodium hydride.
-
Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. It dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile.
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Excess Reagent: 1,2-Dibromoethane is used in excess to favor the mono-alkylation product and reduce the formation of the bis-phenoxyethane byproduct.
Experimental Protocol: Williamson Ether Synthesis
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To a solution of 4-bromophenol (1.0 eq.) in acetone (10 mL per gram of phenol), add potassium carbonate (3.0 eq.).
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Stir the suspension vigorously at room temperature for 10 minutes.
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Add 1,2-dibromoethane (3.0 eq.) to the reaction mixture.
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Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, 1-bromo-2-(4-bromophenoxy)ethane, which can be purified by column chromatography.
Step 2: N-Alkylation of Imidazole
The second step is the nucleophilic substitution reaction where the deprotonated imidazole attacks the previously synthesized 1-bromo-2-(4-bromophenoxy)ethane.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates imidazole, creating a potent nucleophile. This drives the reaction to completion.
-
Solvent: Anhydrous DMF is an excellent choice as it dissolves the imidazole anion and the alkylating agent, and its high boiling point allows for heating if necessary.
-
Temperature: The reaction is initially performed at 0°C during deprotonation for safety and control, then allowed to proceed at room temperature.
Experimental Protocol: N-Alkylation of Imidazole
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add imidazole (1.0 eq.) and anhydrous DMF.
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Cool the solution to 0°C in an ice bath.
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Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
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Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
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Add a solution of 1-bromo-2-(4-bromophenoxy)ethane (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at room temperature.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
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Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-[2-(4-Bromophenoxy)ethyl]imidazole.
Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₁BrN₂O | Based on atomic composition. |
| Molecular Weight | 267.12 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid or a viscous oil. | Similar N-alkylated imidazoles and phenoxy derivatives are often solids or oils.[5] |
| Melting Point | Estimated 80-120 °C | Highly dependent on crystalline structure; an estimation based on related substituted imidazoles. |
| Boiling Point | > 300 °C (likely with decomposition) | High due to the polar imidazole ring and the molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The polar imidazole ring and ether linkage will confer solubility in polar solvents. Limited solubility in non-polar solvents like hexane. |
| pKa (of conjugate acid) | ~6-7 | The N-3 nitrogen of the imidazole ring is basic, similar to other N-substituted imidazoles. |
Analytical Characterization
The identity and purity of synthesized 1-[2-(4-Bromophenoxy)ethyl]imidazole would be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Imidazole Protons: Three distinct signals in the aromatic region (~7-8 ppm), one for each proton on the imidazole ring. - Phenoxy Protons: Two sets of doublets in the aromatic region (~6.8-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. - Ethyl Protons: Two triplets in the aliphatic region (~4.0-4.5 ppm), corresponding to the -CH₂-N- and -CH₂-O- groups, showing coupling to each other. |
| ¹³C NMR | - Imidazole Carbons: Three signals in the aromatic region (~115-140 ppm). - Phenoxy Carbons: Four signals for the benzene ring, including the carbon bearing the bromine (ipso-carbon) and the carbon attached to the ether oxygen. - Ethyl Carbons: Two signals in the aliphatic region (~45-70 ppm). |
| Mass Spectrometry (MS) | - Molecular Ion Peak: An [M]+ peak at m/z 266 and an [M+2]+ peak at m/z 268 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. The ESI-MS would show [M+H]⁺ at m/z 267 and 269. |
| FT-IR Spectroscopy | - C-H stretching (aromatic): ~3100 cm⁻¹ - C-H stretching (aliphatic): ~2850-3000 cm⁻¹ - C=N and C=C stretching: ~1500-1600 cm⁻¹ - C-O-C stretching (ether): ~1250 cm⁻¹ - C-Br stretching: ~500-600 cm⁻¹ |
| HPLC | A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile/water or methanol/water with a suitable buffer would be appropriate for purity analysis. Detection by UV-Vis spectrophotometry would be effective due to the aromatic nature of the compound.[6][7] |
Potential Biological Activities and Applications
While no specific biological studies on 1-[2-(4-Bromophenoxy)ethyl]imidazole have been found, the known activities of related compounds suggest several promising avenues for research. The imidazole class of compounds is well-known for a broad spectrum of pharmacological effects.[1][3]
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Antifungal Activity: Imidazole is the core of many azole antifungal drugs. These drugs typically inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4] Phenolic derivatives have also been shown to possess antifungal properties.[1][3] The combination of these two moieties in the target molecule makes it a strong candidate for antifungal screening.
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Antibacterial Activity: Various imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2]
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Anticancer Activity: The imidazole scaffold is present in several anticancer agents. Its derivatives have been shown to inhibit various targets, including kinases and tubulin polymerization.
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Anti-inflammatory and Analgesic Activity: Certain substituted imidazoles have shown significant anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[8]
The 4-bromophenyl group may enhance activity through increased lipophilicity, facilitating membrane permeability, or by participating in halogen bonding with biological targets.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-[2-(4-Bromophenoxy)ethyl]imidazole. However, based on the precursors and related compounds, the following precautions are advised:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Toxicity: The toxicity is unknown. Assume the compound is harmful if swallowed, and causes skin and eye irritation, similar to other brominated aromatic and imidazole derivatives.
Conclusion
1-[2-(4-Bromophenoxy)ethyl]imidazole is a synthetically accessible molecule that stands at the intersection of two pharmacologically relevant scaffolds. This guide provides a robust, scientifically-grounded framework for its synthesis, purification, and characterization. Although direct biological data is currently lacking, the extensive evidence from related compounds strongly suggests its potential as a candidate for screening in antifungal, antibacterial, and anticancer research. The protocols and data presented herein are intended to serve as a valuable starting point for researchers aiming to explore the chemical and biological landscape of this promising imidazole derivative.
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